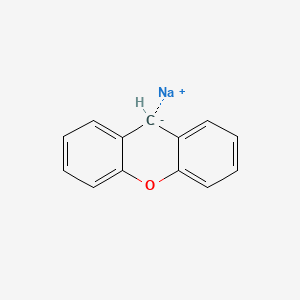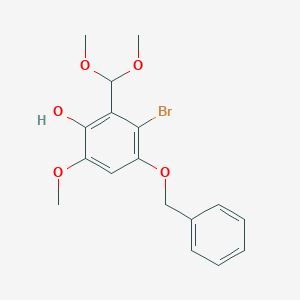
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol is an organic compound that belongs to the class of substituted phenols This compound is characterized by the presence of a benzyloxy group, a bromine atom, and methoxy groups attached to a phenolic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents such as methanol or dichloromethane, and catalysts like Lewis acids to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the benzyloxy and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but lacks the bromine and methoxy groups.
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but with different substituents on the phenolic ring.
Uniqueness
4-(Benzyloxy)-3-bromo-2-(dimethoxymethyl)-6-methoxyphenol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromine atom and multiple methoxy groups can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
60582-35-6 |
|---|---|
Fórmula molecular |
C17H19BrO5 |
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
3-bromo-2-(dimethoxymethyl)-6-methoxy-4-phenylmethoxyphenol |
InChI |
InChI=1S/C17H19BrO5/c1-20-13-9-12(23-10-11-7-5-4-6-8-11)15(18)14(16(13)19)17(21-2)22-3/h4-9,17,19H,10H2,1-3H3 |
Clave InChI |
FWNQLVFQFAZOFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1O)C(OC)OC)Br)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)



![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)

![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)


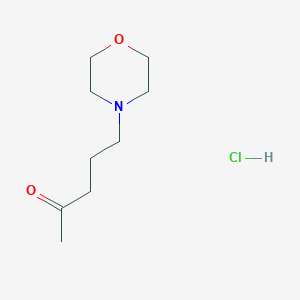
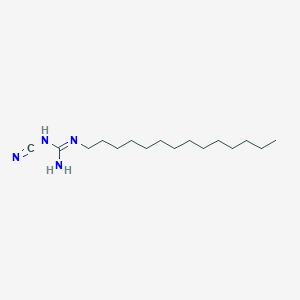
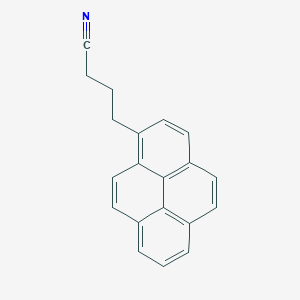
![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)
